2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide
Description
This compound belongs to the pyridazine-acetamide class, characterized by a 6-oxo-1(6H)-pyridazinyl core substituted with a 4-(methylsulfanyl)phenyl group at position 3 and an acetamide side chain modified with a 2-pyridylmethyl moiety.
Properties
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-26-16-7-5-14(6-8-16)17-9-10-19(25)23(22-17)13-18(24)21-12-15-4-2-3-11-20-15/h2-11H,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBYRVGYSCHVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide typically involves multiple steps:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the phenyl ring: The phenyl ring with a methylsulfanyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyridazinone.
Attachment of the pyridylmethyl acetamide moiety: This step involves the reaction of the pyridazinone intermediate with 2-pyridylmethylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone core can undergo reduction to form dihydropyridazinone derivatives using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Halogenated, nitrated phenyl derivatives.
Scientific Research Applications
2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Side Chain Diversity : The 2-pyridylmethyl group in the target compound contrasts with the indole (Analog 2) and thiazole (Analog 1) moieties, suggesting divergent target selectivity. Indole-containing Analog 2 exhibits explicit CTSK inhibition, implicating the acetamide side chain in protease binding .
- Synthetic Accessibility : Analog 3’s one-pot synthesis route (using azide coupling) could inform scalable production methods for the target compound .
Pharmacological and Mechanistic Insights
- CTSK Inhibition : Analog 2 demonstrates that pyridazinyl-acetamides with electron-withdrawing substituents (e.g., fluoro, methoxy) and aromatic side chains (indole) effectively inhibit CTSK, a protease critical in osteoclast-mediated bone resorption . The target compound’s methylsulfanyl group, being electron-donating, may alter binding kinetics compared to Analog 2.
- Osteoclast activity is regulated by RANK ligand and integrin signaling, which could be modulated by pyridazine derivatives .
Biological Activity
The compound 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide is a novel pyridazine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties, supported by various research findings.
- Molecular Formula : C22H23N3O3S
- Molecular Weight : 409.5 g/mol
- CAS Number : 1282118-84-6
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
- Acinetobacter baumannii
In vitro studies have shown growth inhibition percentages ranging from 85.76% to 97.76% against these pathogens, highlighting its potential as a broad-spectrum antibacterial agent .
2. Anti-inflammatory Activity
The compound has also demonstrated promising anti-inflammatory effects. In particular, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- COX-1 Inhibition : Weak activity (IC50 = 9.14–13.2 µM)
- COX-2 Inhibition : Potent activity (IC50 = 0.10–0.31 µM), with a selectivity index (SI) ranging from 31.29 to 132 when compared to reference drugs like indomethacin and celecoxib .
Case Study: COX Inhibition Assays
A comprehensive study assessed the COX inhibitory activity of several derivatives, including the target compound. The results are summarized in the table below:
| Compound | Edema Inhibition (%) | Edema Thickness (mm) ± SEM |
|---|---|---|
| Control | - | 2.624 ± 0.255 |
| Indomethacin | 70.7 | 0.768 ± 0.050 |
| Celecoxib | 68.9 | 0.810 ± 0.074 |
| Compound X (7a) | 74.1 | 0.679 ± 0.03 |
| Compound Y (7b) | 76.1 | 0.627 ± 0.045 |
| Compound Z (7c) | 62.7 | 0.627 ± 0.045 |
This data illustrates how certain derivatives of the compound significantly reduce edema thickness compared to standard anti-inflammatory drugs, indicating strong therapeutic potential .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of COX enzymes , particularly COX-2, leading to reduced production of pro-inflammatory mediators.
- Antimicrobial action likely attributed to disruption of bacterial cell wall synthesis or function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
